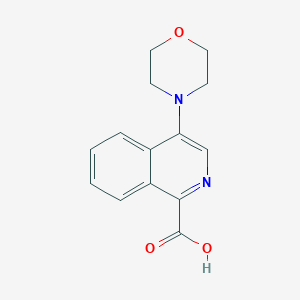

4-Morpholinoisoquinoline-1-carboxylic acid

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C14H14N2O3 |

|---|---|

Peso molecular |

258.27 g/mol |

Nombre IUPAC |

4-morpholin-4-ylisoquinoline-1-carboxylic acid |

InChI |

InChI=1S/C14H14N2O3/c17-14(18)13-11-4-2-1-3-10(11)12(9-15-13)16-5-7-19-8-6-16/h1-4,9H,5-8H2,(H,17,18) |

Clave InChI |

GTAFKESWLUCKLS-UHFFFAOYSA-N |

SMILES canónico |

C1COCCN1C2=CN=C(C3=CC=CC=C32)C(=O)O |

Origen del producto |

United States |

Synthetic Methodologies for 4 Morpholinoisoquinoline 1 Carboxylic Acid and Its Structural Analogs

Retrosynthetic Analysis of 4-Morpholinoisoquinoline-1-carboxylic Acid

A retrosynthetic analysis of the target compound, this compound, suggests a strategy that disconnects the molecule into key precursors. The most logical disconnections are the C-N bond of the morpholine (B109124) substituent at the C4 position and the C-C bond of the carboxylic acid at the C1 position.

This approach simplifies the target molecule to a core isoquinoline (B145761) scaffold with leaving groups at the C1 and C4 positions, such as a 1,4-dihalo-isoquinoline. The introduction of the morpholino group can be envisioned via a nucleophilic aromatic substitution (SNAar) reaction. The carboxylic acid moiety can be installed through methods like oxidation of a C1-alkyl group, hydrolysis of a C1-nitrile, or, more directly, through metal-halogen exchange followed by carboxylation with carbon dioxide. For instance, a synthetic route could involve the lithiation of a 4-bromo-1-chloroisoquinoline (B1267708) intermediate and subsequent quenching with CO₂, a strategy demonstrated for analogous structures. chemicalbook.com

The central challenge then becomes the efficient construction of the requisite substituted isoquinoline core. The following sections explore established and modern methodologies for achieving this.

Strategic Approaches to Isoquinoline Core Construction

The construction of the isoquinoline nucleus is a well-explored area of heterocyclic chemistry. Several classic name reactions and modern catalytic methods can be employed to build the core structure, which can then be further elaborated to yield the desired target compound.

Bischler–Napieralski Cyclization and its Variants

The Bischler–Napieralski reaction is a robust and frequently utilized method for synthesizing 3,4-dihydroisoquinolines. nih.govrsc.org The reaction involves the intramolecular electrophilic aromatic substitution of β-arylethylamides, typically promoted by a dehydrating agent or Lewis acid such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). organic-chemistry.orgwikipedia.org

The general mechanism proceeds through the cyclization of the amide, which requires an electron-rich aromatic ring for the electrophilic ring closure to occur effectively. organic-chemistry.org The initial product is a 3,4-dihydroisoquinoline, which must be subsequently oxidized, often with reagents like palladium on carbon (Pd/C) or manganese dioxide (MnO₂), to furnish the fully aromatic isoquinoline ring system. organic-chemistry.org

Modern variations of this reaction often employ microwave assistance to reduce reaction times and improve yields, making it a suitable strategy for the generation of compound libraries. organic-chemistry.org For the synthesis of a C4-substituted precursor, the starting phenethylamine (B48288) derivative would need to possess a substituent at the meta position relative to the ethylamine (B1201723) side chain.

| Feature | Description |

| Starting Materials | β-arylethylamides |

| Key Reagents | POCl₃, P₂O₅, PCl₅, Tf₂O organic-chemistry.orgwikipedia.orgnih.gov |

| Initial Product | 3,4-Dihydroisoquinoline wikipedia.org |

| Advantages | High reliability, readily available starting materials, well-established. |

| Limitations | Requires electron-rich aromatic ring; produces a dihydroisoquinoline intermediate that needs a separate oxidation step. |

Pictet–Spengler Cyclization and Modern Adaptations

The Pictet–Spengler reaction is another cornerstone of isoquinoline synthesis. It involves the condensation of a β-arylethylamine with an aldehyde or a ketone, followed by an acid-catalyzed ring closure. wikipedia.orgquimicaorganica.org This reaction is mechanistically related to the Mannich reaction. wikipedia.org

The process typically yields a 1,2,3,4-tetrahydroisoquinoline. arkat-usa.org To arrive at the aromatic isoquinoline scaffold required for the target compound, a subsequent, often harsh, oxidation process is necessary. The reaction is most efficient with electron-rich aromatic systems like indole (B1671886) or pyrrole (B145914) rings, but phenyl groups can also be used, though they may require stronger acids and higher temperatures. wikipedia.org

Modern adaptations have significantly broadened the scope of this reaction. Asymmetric variants, using chiral auxiliaries or catalysts, allow for the stereoselective synthesis of C1-substituted tetrahydroisoquinolines. arkat-usa.org Furthermore, microwave-assisted protocols have been developed to enhance reaction rates and yields. organic-chemistry.org

| Feature | Description |

| Starting Materials | β-arylethylamine, aldehyde or ketone |

| Key Reagents | Acid catalyst (e.g., HCl, TFA) wikipedia.org |

| Initial Product | 1,2,3,4-Tetrahydroisoquinoline arkat-usa.org |

| Advantages | Versatile for various aldehydes/ketones, applicable to solid-phase synthesis, forms C-C bond at C1. organic-chemistry.orgwikipedia.org |

| Limitations | Produces a tetrahydroisoquinoline that requires significant oxidation to the aromatic state; less efficient for electron-poor arenes. wikipedia.org |

Pomeranz–Fritsch Reaction and Schlittler–Müller Modifications

The Pomeranz–Fritsch reaction provides a direct route to the aromatic isoquinoline core via the acid-mediated cyclization of a benzalaminoacetal. thermofisher.com This Schiff base is typically formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. thermofisher.com

A significant variant is the Schlittler–Müller modification, which starts with a benzylamine (B48309) and glyoxal (B1671930) semiacetal. drugfuture.comchem-station.com This approach is particularly useful for preparing C1-substituted isoquinolines. thermofisher.com A related modification by Bobbitt involves hydrogenation of the intermediate Schiff base before the acid-catalyzed cyclization to produce tetrahydroisoquinolines. thermofisher.com Recently, a combination of the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization was successfully used to synthesize (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, demonstrating a pathway to the C1-carboxy functional group. nih.gov

| Feature | Description |

| Starting Materials | Benzaldehyde and aminoacetal (Pomeranz-Fritsch) or Benzylamine and glyoxal semiacetal (Schlittler-Müller) thermofisher.comdrugfuture.com |

| Key Reagents | Strong acid (e.g., H₂SO₄) thermofisher.com |

| Product | Isoquinoline (directly) thermofisher.com |

| Advantages | Direct formation of the aromatic isoquinoline ring, avoids a separate oxidation step. |

| Limitations | Can suffer from low yields, particularly with electron-withdrawing groups on the benzene (B151609) ring. |

Multicomponent Reaction (MCR) Strategies for Isoquinoline Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient and atom-economical approach to complex molecules. beilstein-journals.org Various MCR strategies have been developed for the synthesis of isoquinoline and related heterocyclic scaffolds. acs.orgiau.ir

For instance, Ugi or Groebke–Blackburn–Bienaymé (GBB) MCRs can generate complex acyclic or heterocyclic intermediates which, through post-condensation modifications, can be transformed into diverse isoquinoline or isoquinolone structures. nih.govbeilstein-journals.org An Ugi reaction followed by a Pomeranz–Fritsch or Schlittler–Müller cyclization has been successfully applied to create a range of diverse isoquinoline scaffolds, showcasing the power of combining MCRs with classic cyclization strategies. nih.govnih.gov These methods are prized for their operational simplicity and ability to rapidly generate structural diversity. beilstein-journals.org

| Feature | Description |

| Starting Materials | Varies by MCR type (e.g., amine, aldehyde, isocyanide, carboxylic acid for Ugi) nih.gov |

| Key Reagents | Often catalyst-free or requires simple promoters. |

| Product | Complex intermediates for subsequent cyclization or direct heterocyclic scaffolds. beilstein-journals.org |

| Advantages | High efficiency, atom economy, operational simplicity, rapid generation of molecular diversity. beilstein-journals.org |

| Limitations | Reaction discovery and optimization can be complex; may require post-MCR transformations to achieve the final target. |

Annulation and Cycloaddition Methodologies

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed annulation reactions for the construction of heterocyclic rings. These methods often rely on C-H bond activation to forge new C-C and C-N bonds in a single step. organic-chemistry.org Catalysts based on rhodium, ruthenium, palladium, and copper have been employed to synthesize isoquinolines from simpler precursors like primary benzylamines, benzamides, or oximes by reacting them with coupling partners such as alkynes. organic-chemistry.orgmdpi.com

These annulation strategies can offer high regioselectivity and functional group tolerance. For example, rhodium-catalyzed annulation of primary benzylamines with α-diazo compounds provides a direct route to isoquinolines. organic-chemistry.org Similarly, [3+2] cycloaddition reactions, such as the annulation of ynediones with isoquinoline N-oxides, can produce complex, fused polycyclic systems related to the isoquinoline core. acs.org These methods provide powerful and direct access to highly substituted isoquinoline systems that might be difficult to access through more traditional routes.

| Feature | Description |

| Starting Materials | Simple arenes (e.g., benzamides, benzylamines, oximes) and coupling partners (e.g., alkynes, diazo compounds) organic-chemistry.org |

| Key Reagents | Transition-metal catalysts (e.g., Rh, Ru, Pd, Cu) organic-chemistry.orgmdpi.com |

| Product | Substituted isoquinolines or isoquinolones. mdpi.com |

| Advantages | High atom economy, direct C-H functionalization, access to complex substitution patterns. |

| Limitations | Catalyst cost and sensitivity, optimization of reaction conditions may be required. |

Introduction of the Morpholine Substituent at Position 4

The installation of a morpholine moiety at the 4-position of the isoquinoline ring can be achieved through several modern synthetic strategies, including nucleophilic aromatic substitution, transition-metal-catalyzed cross-coupling reactions, and direct C-H functionalization.

Nucleophilic aromatic substitution (SNAr) is a well-established method for the introduction of nucleophiles onto an aromatic or heteroaromatic ring. wikipedia.orglumenlearning.commasterorganicchemistry.comlibretexts.org This reaction typically requires an activated substrate, where an electron-withdrawing group is positioned ortho or para to a good leaving group, such as a halide. In the context of isoquinoline, the nitrogen atom within the ring acts as an electron-withdrawing group, activating the C-4 position for nucleophilic attack, especially when a good leaving group is present.

The mechanism proceeds via a two-step addition-elimination process. lumenlearning.com The nucleophile, in this case, morpholine, attacks the electrophilic carbon atom at position 4, which bears a leaving group (e.g., a chlorine or bromine atom), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent expulsion of the leaving group restores the aromaticity of the ring, yielding the 4-morpholinoisoquinoline product.

For a successful SNAr reaction on a 4-haloisoquinoline, the reaction conditions typically involve heating the 4-haloisoquinoline with morpholine, often in the presence of a base and a suitable solvent. The choice of base and solvent is critical and can influence the reaction rate and yield.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

| Starting Material | Nucleophile | Base | Solvent | Temperature | Product |

| 4-Chloroisoquinoline | Morpholine | K₂CO₃ | DMF | 100-120 °C | 4-Morpholinoisoquinoline |

| 4-Bromoisoquinoline | Morpholine | NaH | THF | 60-80 °C | 4-Morpholinoisoquinoline |

This table presents plausible reaction conditions based on general principles of SNAr reactions on related heterocyclic systems.

Theoretical studies on analogous heterocyclic systems, such as quinazolines, have shown that the C-4 position is more susceptible to nucleophilic attack compared to other positions due to electronic factors. mdpi.com

Transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful and versatile tool for the formation of carbon-nitrogen bonds. rsc.orgtcichemicals.comresearchgate.netrsc.orgchemrxiv.org This methodology is highly effective for the synthesis of 4-morpholinoisoquinolines from 4-haloisoquinoline precursors.

The catalytic cycle of the Buchwald-Hartwig amination typically involves a palladium(0) complex, a phosphine (B1218219) ligand, and a base. The reaction begins with the oxidative addition of the 4-haloisoquinoline to the palladium(0) catalyst to form a palladium(II) intermediate. Subsequent coordination of morpholine and deprotonation by the base leads to the formation of a palladium-amido complex. The final step is the reductive elimination of the 4-morpholinoisoquinoline product, regenerating the palladium(0) catalyst.

A variety of palladium precursors, phosphine ligands, and bases can be employed, and the optimal combination depends on the specific substrate. Common catalysts include palladium(II) acetate (B1210297) or bis(dibenzylideneacetone)palladium(0), while ligands such as XPhos are often effective. tcichemicals.com Sodium tert-butoxide is a frequently used base.

Table 2: Typical Conditions for Buchwald-Hartwig Amination

| Starting Material | Amine | Catalyst | Ligand | Base | Solvent | Temperature | Yield |

| 4-Bromoisoquinoline | Morpholine | Pd(OAc)₂ | XPhos | NaOtBu | Toluene (B28343) | 80-110 °C | High |

| 4-Chloroisoquinoline | Morpholine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 100 °C | Good |

This table illustrates typical conditions for the Buchwald-Hartwig amination based on established protocols for similar aryl halides. tcichemicals.com

Direct C-H functionalization has emerged as an atom-economical and environmentally benign strategy for the synthesis of complex molecules, as it avoids the pre-functionalization of starting materials. acs.org The introduction of a morpholine group at the C-4 position of an isoquinoline can potentially be achieved through a directed C-H amination reaction.

In this approach, a directing group, often temporarily installed on the isoquinoline nitrogen, guides a transition metal catalyst to selectively activate a specific C-H bond. For isoquinolines, C-H activation can be directed to various positions, including C-4. While direct C-H amination of the C-4 position of isoquinoline with morpholine is a developing area, related transformations on similar heterocyclic systems have been reported. For instance, the nickel-catalyzed C-2 amination of quinoline (B57606) with morpholine has been demonstrated.

The general mechanism involves the coordination of the directing group to the metal center, followed by the cleavage of the targeted C-H bond to form a metallacyclic intermediate. This intermediate then reacts with the amine, in this case, morpholine, to form the C-N bond and regenerate the active catalyst.

Further research is needed to develop efficient and selective methods for the direct C-4 amination of isoquinolines with morpholine.

Formation and Modification of the Carboxylic Acid Group at Position 1

The carboxylic acid functionality at the C-1 position of the isoquinoline ring is a key structural feature. It can be introduced by the oxidation of a suitable precursor or by the hydrolysis of a nitrile or ester group.

The oxidation of a precursor group, such as a methyl or an aldehyde group, at the C-1 position of the isoquinoline ring is a straightforward method for the synthesis of isoquinoline-1-carboxylic acid. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), are commonly used for this transformation. libretexts.org

The reaction typically involves treating the 1-alkylisoquinoline with an aqueous solution of potassium permanganate, often under heating. organic-chemistry.orgresearchgate.netmetu.edu.tr The alkyl group is oxidized to a carboxylate, which upon acidic workup, yields the desired carboxylic acid. This method is particularly useful when the corresponding 1-alkylisoquinoline is readily available.

Table 3: Conditions for Oxidation of a 1-Methyl Group

| Starting Material | Oxidizing Agent | Solvent | Conditions | Product |

| 1-Methylisoquinoline | KMnO₄ | Water/Pyridine (B92270) | Reflux, then acidic workup | Isoquinoline-1-carboxylic acid |

This table outlines a plausible synthetic route based on standard oxidation reactions of alkylarenes. libretexts.org

The hydrolysis of a nitrile (-CN) or an ester (-COOR) group at the C-1 position provides a reliable route to isoquinoline-1-carboxylic acid. chemistrysteps.comlibretexts.orgchemguide.co.ukyoutube.comyoutube.com These precursors can be synthesized through various methods, including the Reissert reaction for the introduction of the nitrile group.

Acid-Catalyzed Hydrolysis:

Heating isoquinoline-1-carbonitrile (B74398) or a methyl isoquinoline-1-carboxylate with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), leads to the formation of the corresponding carboxylic acid. chemistrysteps.comlibretexts.orgchemguide.co.ukyoutube.comyoutube.com The reaction proceeds through the protonation of the nitrile or ester, followed by nucleophilic attack by water.

Alkaline Hydrolysis:

Alternatively, the hydrolysis can be carried out under basic conditions using an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemistrysteps.comlibretexts.orgchemguide.co.ukyoutube.comyoutube.com This reaction initially produces the carboxylate salt, which is then protonated during an acidic workup to yield the final carboxylic acid.

Table 4: Conditions for Hydrolysis of Precursors

| Precursor | Reagents | Conditions | Product |

| Isoquinoline-1-carbonitrile | aq. HCl | Reflux | Isoquinoline-1-carboxylic acid |

| Methyl isoquinoline-1-carboxylate | aq. NaOH, then H₃O⁺ | Reflux, then acidification | Isoquinoline-1-carboxylic acid |

This table summarizes standard hydrolysis conditions for nitriles and esters. chemistrysteps.comlibretexts.orgchemguide.co.ukyoutube.comyoutube.com

Carboxylation Reactions

The introduction of a carboxyl group at the C-1 position of the isoquinoline nucleus is a critical transformation in the synthesis of this compound. While direct carboxylation of the 4-morpholinoisoquinoline scaffold can be challenging, several established methodologies for the synthesis of carboxylic acids can be adapted for this purpose. These methods often involve the preparation of a suitable precursor that can then be converted to the carboxylic acid.

One of the most versatile methods for introducing a carboxyl group is through the hydrolysis of a nitrile (cyanide) group. This two-step process begins with the nucleophilic substitution of a leaving group, such as a halogen, at the C-1 position of the isoquinoline ring with a cyanide salt to form a 1-cyano-4-morpholinoisoquinoline intermediate. Subsequent hydrolysis of the nitrile, under either acidic or basic conditions, yields the desired carboxylic acid. libretexts.org Basic hydrolysis initially produces a carboxylate salt, which is then protonated in a separate acidic workup step to afford the final product. libretexts.org

Another powerful technique is the carboxylation of an organometallic intermediate . In this approach, a 1-halo-4-morpholinoisoquinoline can be converted into a highly nucleophilic organometallic reagent, such as an organolithium or a Grignard reagent. This intermediate then reacts with carbon dioxide (CO2), which acts as an electrophile, to form a carboxylate salt. libretexts.org Acidification of this salt in a subsequent step liberates the carboxylic acid. libretexts.org This method is particularly useful as it allows for the direct installation of the carboxyl group onto the isoquinoline core.

The following table outlines a representative synthetic approach for the carboxylation of a 4-morpholinoisoquinoline derivative via an organometallic intermediate:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Halogenation | N-Bromosuccinimide (NBS), Benzoyl peroxide, CCl4, reflux | 1-Bromo-4-morpholinoisoquinoline |

| 2 | Metal-Halogen Exchange | n-Butyllithium (n-BuLi), THF, -78 °C | 1-Lithio-4-morpholinoisoquinoline |

| 3 | Carboxylation | Carbon dioxide (CO2) gas, -78 °C to room temp. | Lithium 4-morpholinoisoquinoline-1-carboxylate |

| 4 | Acidification | Aqueous HCl (e.g., 1 M) | This compound |

This table presents a hypothetical reaction scheme based on established chemical principles.

Stereoselective and Asymmetric Synthesis Considerations

The development of stereoselective and asymmetric syntheses is a cornerstone of modern medicinal chemistry, enabling the preparation of enantiomerically pure compounds which often exhibit differential pharmacological activities. For structural analogs of this compound that contain stereocenters, controlling the three-dimensional arrangement of atoms is crucial. While the parent compound itself is achiral, the introduction of chiral centers, for instance within the morpholine ring or at other positions on the isoquinoline core, necessitates the use of stereoselective synthetic strategies.

Several approaches can be envisioned for the asymmetric synthesis of chiral this compound analogs. These strategies can be broadly categorized into the use of chiral auxiliaries, chiral catalysts, or the resolution of racemic mixtures.

Enantioselective catalysis represents a highly efficient method for establishing stereocenters. For instance, the asymmetric hydrogenation of a suitably functionalized isoquinoline precursor using a chiral catalyst can set a stereocenter that is then carried through to the final product. Chiral ruthenium-BINAP complexes have been successfully employed for the enantioselective hydrogenation of enamides, a transformation that could be adapted to the synthesis of chiral tetrahydroisoquinoline derivatives. acs.org Similarly, chiral iridium complexes have shown promise in the asymmetric hydrogenation of isoquinolinium salts. acs.org

Another strategy involves the use of chiral auxiliaries . A chiral group can be temporarily attached to the molecule, directing a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. This approach has been applied in the stereoselective synthesis of substituted prolinol derivatives, which could serve as a methodological precedent. elsevierpure.com

Resolution of racemic mixtures is a classical yet effective method for obtaining enantiomerically pure compounds. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers through crystallization. ntu.edu.sg Covalent derivatization with a chiral reagent to form diastereomers that can be separated chromatographically is another viable option. ntu.edu.sg

The following table outlines key considerations for the asymmetric synthesis of a hypothetical chiral analog, (R)-4-morpholino-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid:

| Strategy | Description | Example Reagents/Catalysts | Key Transformation |

| Enantioselective Hydrogenation | Asymmetric reduction of an imine or enamine precursor. | Chiral Rhodium or Iridium complexes with ligands such as BINAP or DuPhos. | Creation of a stereocenter at C-1 of the tetrahydroisoquinoline ring. |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a diastereoselective reaction. | Evans oxazolidinones, SAMP/RAMP hydrazones. | Diastereoselective alkylation or addition to the isoquinoline core. |

| Diastereoselective Reduction | Reduction of a ketone or imine precursor containing a pre-existing stereocenter. | Directed reduction using bulky reducing agents. | Control of the relative stereochemistry between two stereocenters. |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture. | Lipases, proteases. | Kinetic resolution of a racemic intermediate, such as an ester. |

This table provides a conceptual framework for the stereoselective synthesis of chiral analogs of this compound.

Ultimately, the selection of a specific stereoselective strategy will be dictated by the target molecule's structure and the desired enantiomeric purity.

Derivatization and Molecular Diversification Strategies for 4 Morpholinoisoquinoline 1 Carboxylic Acid

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group at the 1-position of the isoquinoline (B145761) core is a versatile handle for introducing molecular diversity.

Esterification Reactions for Libraries

Esterification of the carboxylic acid is a common method to generate libraries of compounds with varied lipophilicity, which can influence cell permeability. This is typically achieved by reacting the acid with different alcohols in the presence of an acid catalyst or with coupling agents. The resulting esters, such as alkyl and aryl esters, are valuable for exploring structure-activity relationships (SAR).

Table 1: Examples of Esterification Products of 4-Morpholinoisoquinoline-1-carboxylic Acid

| R Group (from Alcohol) | Resulting Ester |

|---|---|

| Methyl | Methyl 4-morpholinoisoquinoline-1-carboxylate |

| Ethyl | Ethyl 4-morpholinoisoquinoline-1-carboxylate |

| Isopropyl | Isopropyl 4-morpholinoisoquinoline-1-carboxylate |

Amidation and Peptide Coupling

The conversion of the carboxylic acid to amides via coupling with a diverse set of primary and secondary amines is a powerful diversification strategy. This method allows for the incorporation of various functional groups and even peptide fragments. The use of standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) facilitates these reactions under mild conditions.

Table 2: Representative Amides Synthesized from this compound

| Amine | Coupling Reagent | Resulting Amide |

|---|---|---|

| Benzylamine (B48309) | HATU | N-Benzyl-4-morpholinoisoquinoline-1-carboxamide |

| Piperidine | HBTU | (4-Morpholinoisoquinolin-1-yl)(piperidin-1-yl)methanone |

| Glycine ethyl ester | HATU | Ethyl 2-(4-morpholinoisoquinoline-1-carboxamido)acetate |

Reduction to Alcohols and Subsequent Transformations

Reduction of the carboxylic acid to a primary alcohol, (4-morpholinoisoquinolin-1-yl)methanol, opens up further avenues for derivatization. This transformation can be accomplished using reducing agents such as borane-tetrahydrofuran (B86392) complex. The resulting alcohol can then undergo subsequent reactions, including oxidation back to an aldehyde, O-alkylation to form ethers, or conversion to a leaving group for nucleophilic substitution, thereby expanding the library of accessible compounds.

Structural Modifications on the Morpholine (B109124) Ring

The morpholine ring itself provides opportunities for structural modifications, which can fine-tune the steric and electronic properties of the molecule.

N-Alkylation and Acylation of the Morpholine Nitrogen

The nitrogen atom within the morpholine ring is nucleophilic and can be functionalized through N-alkylation and N-acylation reactions. N-alkylation with various alkylating agents can introduce substituents that alter the basicity and steric bulk of the morpholine moiety. Similarly, N-acylation with acylating reagents can be employed to append a variety of acyl groups, further diversifying the molecular structure and potentially impacting the compound's biological interactions.

Table 3: Examples of N-Substituted Morpholine Derivatives

| Reagent | Reaction Type | Product |

|---|---|---|

| Ethyl iodide | N-Alkylation | 4-(4-Ethylmorpholin-4-ium-4-yl)isoquinoline-1-carboxylate |

| Propionyl chloride | N-Acylation | 4-(4-Propionylmorpholino)isoquinoline-1-carboxylic acid |

Ring-Opening and Rearrangement Studies

While less common, studies involving the ring-opening or rearrangement of the morpholine ring could lead to the discovery of novel chemical scaffolds. Such transformations might be achievable under specific, often forcing, reaction conditions that could cleave the C-O bonds of the morpholine ring. The resulting rearranged products would offer significantly different three-dimensional structures for biological evaluation.

Functionalization of the Isoquinoline Core

The isoquinoline ring system offers several positions for functionalization to modulate biological activity, selectivity, and physicochemical properties. The primary strategies involve the introduction of substituents onto the carbocyclic (benzene) portion of the core.

Halogenation and Cross-Coupling Reactions

The introduction of a halogen atom onto the isoquinoline core is a critical first step for diversification, as it provides a versatile handle for subsequent palladium-catalyzed cross-coupling reactions.

Halogenation: Standard electrophilic aromatic substitution reactions on the isoquinoline nucleus generally occur on the benzene (B151609) ring, preferentially at the C5 and C8 positions. shahucollegelatur.org.iniust.ac.ir Direct halogenation of this compound with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is expected to yield a mixture of 5-halo and 8-halo derivatives. The reaction conditions can be tuned to favor mono- or di-halogenation. For instance, treatment of a related pyrrolidine-carboxylic acid derivative with hydrochloric acid and hydrogen peroxide has been used to achieve dichlorination of an aromatic ring.

Cross-Coupling Reactions: Once halogenated, the isoquinoline core can be elaborated using a wide array of powerful carbon-carbon bond-forming reactions. nih.govnih.gov The Suzuki-Miyaura and Sonogashira couplings are among the most widely used methods in medicinal chemistry for this purpose. libretexts.orgyoutube.comorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction pairs the halo-isoquinoline with an organoboron reagent (a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org It is an exceptionally versatile method for introducing a diverse range of aryl and heteroaryl substituents. The reaction is tolerant of many functional groups, including the carboxylic acid and morpholine moieties present in the core structure. nih.govnih.gov

Sonogashira Coupling: This coupling reaction involves the reaction of a halo-isoquinoline with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org It is the most reliable method for installing alkynyl groups, which can serve as valuable isosteres or be further transformed into other functional groups. The reaction proceeds under mild conditions, making it suitable for complex molecules. nih.govresearchgate.net

The table below illustrates representative palladium-catalyzed cross-coupling reactions that are applicable to halo-derivatives of the this compound scaffold.

| Reaction Type | Halogenated Substrate | Coupling Partner | Typical Catalyst/Conditions | Product | Reference |

| Suzuki-Miyaura | 5-Bromo-4-morpholinoisoquinoline-1-carboxylic acid | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O | 5-Phenyl-4-morpholinoisoquinoline-1-carboxylic acid | libretexts.orgorganic-chemistry.org |

| Suzuki-Miyaura | 8-Chloro-4-morpholinoisoquinoline-1-carboxylic acid | 2-Pyridylboronic acid | PdCl₂(dppf), K₃PO₄, Toluene (B28343) | 8-(Pyridin-2-yl)-4-morpholinoisoquinoline-1-carboxylic acid | nih.gov |

| Sonogashira | 5-Iodo-4-morpholinoisoquinoline-1-carboxylic acid | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | 5-((Trimethylsilyl)ethynyl)-4-morpholinoisoquinoline-1-carboxylic acid | wikipedia.orglibretexts.org |

| Sonogashira | 8-Bromo-4-morpholinoisoquinoline-1-carboxylic acid | Propargyl alcohol | Pd(PPh₃)₄, CuI, Diisopropylamine | 8-(3-Hydroxyprop-1-yn-1-yl)-4-morpholinoisoquinoline-1-carboxylic acid | organic-chemistry.orgresearchgate.net |

Nitration and Reduction for Amine Introduction

The introduction of an amino group provides a key functional handle for further derivatization, such as amide bond formation, or for direct interaction with biological targets. This is typically achieved through a two-step process of nitration followed by reduction.

Nitration: Direct electrophilic nitration of isoquinoline with mixed acids typically yields a mixture of 5-nitro and 8-nitroisoquinoline. shahucollegelatur.org.in However, a more regioselective method has been developed for the synthesis of 4-nitroisoquinoline-1-carboxylic acid. This approach proceeds through a Reissert compound intermediate (2-benzoyl-1-cyano-1,2-dihydroisoquinoline), which upon treatment with acetyl nitrate, followed by hydrolysis, yields the desired 4-nitro product. elsevierpure.com While this method would require modification of the C4 position, it demonstrates a viable pathway to introduce a nitro group onto the heterocyclic portion of the ring system, which can then be converted to an amine. Given the presence of the morpholino group at C4, direct nitration would likely occur at the 5- or 8-position of the benzene ring.

Reduction: The reduction of an aryl nitro group to a primary amine is a robust and high-yielding transformation. A variety of standard reagents can be employed, such as:

Tin(II) chloride (SnCl₂) in hydrochloric acid.

Catalytic hydrogenation using hydrogen gas (H₂) over a palladium on carbon catalyst (Pd/C).

Iron powder (Fe) in acetic acid or ammonium (B1175870) chloride.

This two-step sequence provides a reliable route to amino-substituted this compound derivatives, which are valuable intermediates for further diversification.

Introduction of Alkyl and Aryl Substituents

The most effective and broadly applicable methods for introducing new alkyl and aryl substituents onto the isoquinoline core are the palladium-catalyzed cross-coupling reactions discussed previously (Section 3.3.1).

Aryl Substituents: The Suzuki-Miyaura reaction is the preeminent method for installing a vast array of substituted and unsubstituted aryl and heteroaryl groups. libretexts.orgorganic-chemistry.org

Alkyl Substituents: While standard Suzuki coupling can be used for some alkyl groups (using alkylboron reagents), other methods like Negishi coupling (using organozinc reagents) or Stille coupling (using organotin reagents) can also be effective, though they often involve more sensitive reagents.

Decarboxylative cross-coupling represents an alternative strategy where a carboxylic acid is coupled with an organic halide. chemrevlett.com For instance, a photoredox-mediated decarboxylative coupling has been developed for α-oxy carboxylic acids and (hetero)aryl halides, demonstrating a modern approach to forming C(sp²)-C(sp³) bonds. chemrevlett.com

Design and Synthesis of Conjugates and Prodrugs for Research Probes

The carboxylic acid at the C1 position and other introduced functional groups (like amines) are ideal handles for creating conjugates and prodrugs. These derivatives are designed not to be active drugs themselves but to serve as tools for research, enabling studies on target engagement, mechanism of action, or improving experimental properties.

Prodrug Design: The carboxylic acid group of the parent molecule can be temporarily masked to create a prodrug. This strategy is often employed to enhance properties such as cell permeability or water solubility. rsc.org Upon entering a cell or in vivo, the masking group is cleaved by endogenous enzymes (e.g., esterases) to release the active parent compound.

Common prodrug strategies for carboxylic acids include the formation of:

Alkyl Esters: (e.g., methyl, ethyl) to increase lipophilicity.

Acyloxymethyl Esters: These are designed for more efficient intracellular cleavage.

Amides: Formed with amino acids or other small amines.

Synthesis of Conjugates: For use as research probes, the core molecule can be covalently linked to a reporter molecule, such as a fluorophore, a biotin (B1667282) tag, or an affinity label. The carboxylic acid at C1 is a prime site for this conjugation via amide bond formation. Alternatively, an amine group introduced onto the isoquinoline core (as described in 3.3.2) can be used as the attachment point.

The synthesis typically involves activating the carboxylic acid (e.g., with HATU, HOBt, or by converting it to an acid chloride) and then reacting it with an amine-functionalized probe. This creates a stable amide linkage, tethering the reporter tag to the 4-morpholinoisoquinoline scaffold. These conjugates are invaluable for biochemical and cellular assays, such as fluorescence polarization, microscopy, or affinity pull-down experiments to identify protein targets.

The table below outlines conceptual designs for such research probes.

| Probe Type | Attachment Point | Linker Chemistry | Attached Moiety | Research Application |

| Fluorescent Probe | C1-Carboxylic Acid | Amide Bond | Fluorescein-amine | Target engagement, Cellular localization |

| Affinity Probe | 5-Amino Group | Amide Bond | Biotin-NHS ester | Target identification (Pull-down assays) |

| Photoaffinity Label | 8-Amino Group | Amide Bond | Benzophenone carboxylic acid | Covalent labeling of target protein |

| Prodrug | C1-Carboxylic Acid | Ester Bond | Pivaloyloxymethyl (POM) | Enhanced cell permeability studies |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Key Pharmacophoric Elements within the Isoquinoline-Morpholine Framework

The isoquinoline-morpholine framework presents a rich scaffold for designing biologically active molecules. The isoquinoline (B145761) core, a bicyclic aromatic system containing a nitrogen atom, is a well-established "privileged scaffold" in medicinal chemistry, found in numerous natural alkaloids and synthetic drugs. nih.govmdpi.com Its ability to engage in various non-covalent interactions, such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions, makes it a versatile anchor for binding to biological targets. researchgate.net

The carboxylic acid group at the 1-position of the isoquinoline ring is a strong hydrogen bond donor and acceptor and is typically ionized at physiological pH. This feature can be critical for forming strong, specific interactions with positively charged residues or metal ions within an enzyme's active site. nih.gov For example, in many enzyme inhibitors, a carboxylic acid moiety is essential for chelating a catalytic zinc ion. researchgate.net

Together, these three components create a pharmacophore with distinct features:

Aromatic/Hydrophobic Region: Provided by the benzene (B151609) ring of the isoquinoline scaffold.

Hydrogen Bond Acceptors: The nitrogen atom of the isoquinoline, the nitrogen and oxygen atoms of the morpholine (B109124) ring, and the carbonyl oxygen of the carboxylic acid.

Hydrogen Bond Donor: The hydroxyl group of the carboxylic acid.

Ionizable Group: The carboxylic acid, which can form salt bridges.

Three-Dimensional Shape: The non-planar morpholine ring introduces a specific conformational preference.

Conformational Analysis and its Influence on Molecular Interactions

The dihedral angle between the plane of the isoquinoline ring and the mean plane of substituents can significantly impact binding affinity. For instance, in a study of 2-(4-methylphenyl)quinoline-4-carboxylic acid, the dihedral angle between the quinoline (B57606) and the toluene (B28343) ring was found to be 25.29 (7)°. researchgate.net Similarly, the orientation of the carboxylic acid group relative to the isoquinoline ring is crucial. In the same study, the dihedral angle between the carboxylic acid group and the quinoline plane was 45.05 (13)°. researchgate.net These specific spatial arrangements are often necessary to fit optimally into a protein's binding pocket.

Computational modeling techniques, such as molecular dynamics simulations, can provide insights into the preferred conformations of such molecules in different environments and how these conformations might change upon binding to a target.

Impact of Substituent Variations on Isoquinoline and Morpholine Ring Systems

The biological activity and properties of the 4-Morpholinoisoquinoline-1-carboxylic acid scaffold can be finely tuned by introducing various substituents on both the isoquinoline and morpholine rings.

Substitutions on the Isoquinoline Ring:

The electronic and steric properties of substituents on the isoquinoline ring can dramatically alter a compound's activity. In a study on pyrimido-isoquinolin-quinone derivatives, it was found that the antibacterial activity was influenced by the steric, electronic, and hydrogen-bond acceptor properties of the substituents. nih.gov For example, electron-withdrawing groups on the isoquinoline core can affect the pKa of the nitrogen atom and its ability to act as a hydrogen bond acceptor. Research on novel angularly substituted nih.govnih.govthiazino[3,4‐a]isoquinoline carboxylic acids showed that electron-withdrawing substituents in the para-position of an aryl group on the isoquinoline led to higher yields and shorter reaction times in their synthesis. researchgate.net

Substitutions on the Morpholine Ring:

While less commonly explored in the available literature for this specific scaffold, substitutions on the morpholine ring could influence the molecule's lipophilicity and steric bulk. These changes can affect how the morpholine ring fits into a binding pocket and can also modulate the molecule's pharmacokinetic properties.

The following table summarizes the observed effects of substituents on related quinoline and isoquinoline carboxylic acid derivatives:

| Scaffold | Substituent Position | Substituent Type | Observed Effect on Activity/Property | Reference |

| Pyrimido-isoquinolin-quinone | Various | Steric, electronic, H-bond acceptors | Influenced antibacterial activity against MRSA | nih.gov |

| 1-Aryl-3,4-dihydroisoquinoline | p-position of aryl group | Electron-withdrawing | Higher reaction yields and shorter times | researchgate.net |

| Quinoline-4-carboxylic acid | 2-position | Methyl group | Increased antioxidant activity | ui.ac.id |

| Quinoline-4-carboxylic acid | 2-position | 4-Methylphenyl group | Further increased antioxidant activity | ui.ac.id |

This table is generated based on data from related but different molecular scaffolds.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. For derivatives of this compound, QSAR models could be developed to predict their inhibitory potency against a specific target, while QSPR models could predict properties like solubility or soil sorption. nih.gov

In a 3D-QSAR study on pyrimido-isoquinolin-quinone derivatives, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to build models that explained the structure-activity relationship in terms of steric and electronic properties. nih.gov These models successfully guided the design of new derivatives with improved antibacterial activity. nih.govnih.gov For a series of carboxylic acid derivatives acting as HIV-1 integrase inhibitors, a QSAR model revealed that polarizability and mass were the most influential atomic properties for their inhibitory activity. researchgate.net

Similarly, a QSAR study on acyl pinostrobin (B192119) derivatives identified logP (a measure of lipophilicity) and molecular weight as the most influential parameters for their anti-breast cancer activity. unair.ac.id These examples highlight that for the this compound scaffold, descriptors related to hydrophobicity, electronic distribution, and steric bulk would likely be key parameters in any QSAR or QSPR model.

Computational Approaches to Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method can provide valuable insights into the specific interactions that stabilize the ligand-protein complex. For isoquinoline-based inhibitors, docking studies have frequently been used to rationalize their biological activity.

In a study of isoquinoline derivatives as leucine (B10760876) aminopeptidase (B13392206) inhibitors, docking studies showed that the compounds interact with a zinc ion in the active site, form hydrogen bonds, and engage in hydrophobic interactions with amino acid residues. researchgate.net For 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as PARP inhibitors, docking simulations were used to rationalize the structure-activity relationships, revealing how different substituents on the carboxamide moiety could optimize interactions within the PARP active site. nih.gov

A hypothetical docking study of this compound into a target's active site might reveal the following key interactions:

The carboxylic acid group forming a salt bridge with a positively charged residue like arginine or lysine, or coordinating with a metal ion.

The isoquinoline nitrogen acting as a hydrogen bond acceptor.

The aromatic rings of the isoquinoline participating in pi-pi stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The morpholine oxygen acting as a hydrogen bond acceptor.

The entire molecule fitting into a hydrophobic pocket.

For example, in the development of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as SIRT3 inhibitors, molecular docking revealed a specific binding pattern for the most potent compound within the active site of the enzyme. frontiersin.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the prediction of its reactivity. For 4-Morpholinoisoquinoline-1-carboxylic acid, DFT calculations can illuminate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These calculations are crucial for understanding the molecule's stability, reactivity, and potential for intermolecular interactions. nih.gov

DFT studies on related quinoline (B57606) derivatives have demonstrated the utility of this approach. For instance, calculations on quinoline-amide derivatives using the B3LYP/6-31G'(d,p) level of theory have been used to determine properties like the electrophilicity index, chemical potential, and hardness, which are derived from the electronic structure. nih.gov Similar calculations for this compound would involve optimizing its geometry and then computing various electronic properties. The results would likely show a high electron density around the nitrogen and oxygen atoms of the morpholine (B109124) ring and the carboxylic acid group, indicating these as potential sites for electrophilic attack or hydrogen bonding. The MEP would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions, offering a map for predicting non-covalent interactions. researchgate.net

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Value/Characteristic | Significance |

| HOMO-LUMO Gap | Moderate | Indicates good kinetic stability and moderate reactivity. |

| Electron Density | High on N and O atoms | Suggests sites for hydrogen bonding and coordination. |

| Molecular Electrostatic Potential (MEP) | Negative potential on morpholine and carboxyl O atoms; Positive potential on hydrogens | Guides understanding of intermolecular interactions. |

Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Molecular Dynamics Simulations for Conformational Sampling and Interaction Studies

While DFT provides a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. arxiv.org This is particularly important for a molecule with a flexible morpholine ring and a rotatable carboxylic acid group. Understanding the accessible conformations is key to predicting how the molecule might bind to a biological target. nih.gov

MD simulations can also be employed to study the interactions of this compound with a solvent, typically water, to understand its solvation and solubility properties. Furthermore, if a biological target is known, MD simulations can model the binding process of the ligand to the protein's active site, providing insights into the stability of the complex and the key interacting residues. nih.gov For example, studies on other enzyme inhibitors have used MD to generate multiple protein-ligand conformations for ensemble docking approaches, which can improve the accuracy of binding predictions. arxiv.org

Mechanistic Insights into Synthetic Transformations via Computational Methods

Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, computational studies could be used to investigate the reaction pathways and transition states of key synthetic steps. scielo.br The synthesis of quinoline-4-carboxylic acids often involves reactions like the Pfitzinger or Doebner-von Miller reactions. researchgate.net

A proposed mechanism for a related synthesis of quinoline-4-carboxylic acid derivatives involves an initial aldol-type reaction followed by an intramolecular cyclization and subsequent dehydration. researchgate.net DFT calculations could be used to model the energy profile of this entire process for the specific synthesis of this compound. This would involve locating the transition state structures for each step and calculating their energies. The results would help in understanding the reaction kinetics and could guide the optimization of reaction conditions, such as temperature and catalyst choice, to improve the yield and selectivity of the synthesis. researchgate.net

Prediction of Spectroscopic Signatures

Computational chemistry can accurately predict various spectroscopic properties, which is a powerful tool for structure verification and analysis. For this compound, DFT calculations can be used to predict its 1H and 13C NMR chemical shifts, as well as its infrared (IR) and UV-Vis spectra.

NMR Spectroscopy: The prediction of NMR spectra involves calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry. The calculated chemical shifts for the protons and carbons in this compound can be compared with experimental data to confirm its structure. rsc.orgrsc.org The acidic proton of the carboxylic acid is expected to appear at a significantly downfield chemical shift (typically 10-13 ppm). libretexts.org

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. iosrjournals.org These frequencies correspond to the various stretching, bending, and torsional modes of the chemical bonds. For this compound, characteristic peaks would be expected for the C=O and O-H stretching of the carboxylic acid group, as well as vibrations associated with the isoquinoline (B145761) core and the morpholine ring. frontiersin.org Comparing the computed spectrum with the experimental one can aid in the assignment of the observed vibrational bands. iosrjournals.org

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Feature | Corresponding Functional Group/Region |

| 1H NMR | ~10-13 ppm (broad singlet) | Carboxylic acid O-H |

| ~7-9 ppm | Isoquinoline aromatic protons | |

| ~3-4 ppm | Morpholine ring protons | |

| 13C NMR | ~165-180 ppm | Carboxylic acid carbonyl carbon |

| ~110-150 ppm | Isoquinoline aromatic carbons | |

| ~50-70 ppm | Morpholine ring carbons | |

| IR (cm-1) | ~2500-3300 (broad) | O-H stretch (carboxylic acid dimer) |

| ~1700-1725 | C=O stretch (carboxylic acid) | |

| ~1115-1070 | C-O-C stretch (morpholine) |

Note: The values in this table are typical ranges and would be refined by specific computational predictions for this compound.

Virtual Screening and Ligand Design Methodologies

The scaffold of this compound can serve as a starting point for the design of new bioactive molecules. Virtual screening and ligand-based design are powerful computational strategies to identify and optimize new drug candidates. researchgate.netnih.gov

Virtual Screening: If a biological target for this class of compounds is identified, a library of molecules based on the this compound scaffold can be computationally screened against the target's binding site. nih.govmdpi.com This process, known as structure-based virtual screening, uses docking algorithms to predict the binding affinity and pose of each molecule in the library. This can rapidly identify promising candidates for further experimental testing. researchgate.net

Ligand-Based Design: In the absence of a known 3D structure of the target, ligand-based methods can be employed. frontiersin.org If a set of molecules with known activity is available, a pharmacophore model can be developed. This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) required for biological activity. mdpi.com This pharmacophore can then be used to search large chemical databases for novel compounds that match these features. Furthermore, quantitative structure-activity relationship (QSAR) models can be built to correlate the chemical structures of a series of analogs with their biological activities, guiding the design of more potent compounds. nih.gov

Advanced Analytical Methodologies for Characterization and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for assessing the purity of 4-Morpholinoisoquinoline-1-carboxylic acid and for its quantitative determination in various matrices. These techniques separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

For a molecule like this compound, which contains both a basic nitrogen in the morpholine (B109124) ring and an acidic carboxylic acid group, reversed-phase (RP) HPLC is the most common approach. sielc.comnih.gov In RP-HPLC, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase. The retention of the analyte is controlled by adjusting the ratio of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The pH of the buffer is critical for controlling the ionization state of the morpholine and carboxylic acid moieties, which in turn significantly affects retention time and peak shape. For mass spectrometry-compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are preferred. sielc.com

UPLC systems, which use columns with smaller particle sizes (<2 µm), offer higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC systems. acs.org The purity of a sample of this compound would be determined by detecting any impurity peaks in the chromatogram, typically using a UV detector set at a wavelength where the isoquinoline (B145761) core exhibits strong absorbance. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve constructed from standards of known concentration. acs.org

Table 1: Representative HPLC/UPLC Method Parameters for Analysis

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component, provides protons for MS. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier to elute the compound. |

| Gradient | 5% to 95% B over 5-10 minutes | To elute compounds with a wide range of polarities. |

| Flow Rate | 0.2 - 0.5 mL/min | Optimal for high resolution and UPLC systems. |

| Column Temp. | 30 - 40 °C | Ensures reproducible retention times. |

| Detection | UV-Vis Diode Array Detector (DAD) at ~254 nm & 320 nm | Quantification and purity assessment. |

| Injection Vol. | 1 - 5 µL | Sample volume introduced into the system. |

Mass Spectrometry (MS) Techniques: ESI-MS, MALDI-MS, GC-MS for Structural Elucidation and Derivatized Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental formula of this compound and for elucidating its structure through fragmentation analysis.

Electrospray Ionization (ESI)-MS ESI is a soft ionization technique well-suited for polar and thermally labile molecules, making it ideal for analyzing this compound directly from a liquid stream, often from an HPLC or UPLC system. nih.govyoutube.com The compound can be ionized in either positive or negative mode. In positive ion mode, protonation would likely occur on the basic nitrogen of the morpholine ring or the isoquinoline ring, yielding the [M+H]⁺ ion. In negative ion mode, deprotonation of the carboxylic acid group would yield the [M-H]⁻ ion. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of these ions, allowing for the unambiguous determination of the elemental formula (C₁₄H₁₄N₂O₃).

Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS MALDI-MS is typically used for large biomolecules, but its application to small molecules is possible. For a small molecule like this compound, analysis can be challenging due to potential interference from the matrix in the low-mass region. However, specific matrices like 4-chloro-α-cyanocinnamic acid (ClCCA) have been developed to improve performance for smaller molecules. nih.gov Alternatively, on-tissue derivatization techniques, where a charged tag is covalently attached to the carboxylic acid group, can significantly enhance detection sensitivity in MALDI imaging applications. researchgate.net

Gas Chromatography (GC)-MS Direct analysis of this compound by GC-MS is not feasible due to its low volatility and high polarity, stemming from the carboxylic acid and amine functional groups. colostate.edu Therefore, chemical derivatization is required to convert the analyte into a more volatile and thermally stable form. nih.govyoutube.com A common approach is a two-step process: first, methoximation to protect any potential keto-enol tautomerism, followed by silylation. youtube.com Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) would react with the acidic proton of the carboxylic acid and potentially the N-H proton if the morpholine were to exist in a different form, replacing them with nonpolar trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.comsigmaaldrich.com The resulting derivatized molecule can be separated by GC and analyzed by MS, where the fragmentation pattern can provide structural information. sielc.comprinceton.edu

Table 2: Summary of Mass Spectrometry Techniques

| Technique | Ionization Principle | Application for this compound | Expected m/z (C₁₄H₁₄N₂O₃, Exact Mass: 258.1004) |

| ESI-MS | Soft ionization from solution. | Molecular weight confirmation, formula determination (HRMS), coupling with LC. | [M+H]⁺ = 259.1077; [M-H]⁻ = 257.0932 |

| MALDI-MS | Laser-induced desorption/ionization from a solid matrix. | Analysis in solid-phase or imaging; may require derivatization. | [M+H]⁺ = 259.1077; [M+Na]⁺ = 281.0897 |

| GC-MS | Electron Impact (EI) after chromatographic separation. | Requires derivatization (e.g., silylation) to increase volatility. Analysis of fragmentation patterns. | Mass of derivatized compound (e.g., TMS ester: 330.1584) and characteristic fragments. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules in solution. Through the analysis of ¹H, ¹³C, and various 2D NMR spectra, a complete and unambiguous assignment of the chemical structure of this compound can be achieved.

¹H NMR The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons on the isoquinoline core and the morpholine ring. The acidic proton of the carboxylic acid would appear as a highly deshielded, broad singlet, typically above 10 ppm, which would disappear upon addition of D₂O. libretexts.org The aromatic protons on the isoquinoline ring would resonate between 7.5 and 9.0 ppm. researchgate.netchemicalbook.com The morpholine protons would appear as two distinct multiplets in the aliphatic region (typically 3-4 ppm), corresponding to the protons adjacent to the nitrogen and oxygen atoms. nih.gov

¹³C NMR The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the carboxylic acid is highly characteristic, appearing far downfield between 165-185 ppm. princeton.edu The aromatic carbons of the isoquinoline ring would be found in the 120-150 ppm range, while the carbon attached to the morpholino group (C4) would be shifted. The two types of methylene (B1212753) carbons in the morpholine ring would resonate in the aliphatic region, typically with the C-O carbons around 65-70 ppm and the C-N carbons around 45-55 ppm. nih.gov

2D NMR To definitively assign all signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton-carbon pairs.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is critical for connecting the morpholine substituent to the C4 position of the isoquinoline and the carboxylic acid to the C1 position. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximity of protons, helping to confirm the conformation of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| 1 | - | ~168.0 (COOH) | H-8, H-3 |

| 3 | ~7.8 (s, 1H) | ~122.0 | C-1, C-4, C-4a, C-8a |

| 4 | - | ~150.0 | H-3, H-5, H-2'/6' |

| 4a | - | ~128.0 | H-3, H-5, H-8 |

| 5 | ~8.0 (d, 1H) | ~125.0 | C-4, C-6, C-7, C-8a |

| 6 | ~7.7 (t, 1H) | ~128.5 | C-5, C-8 |

| 7 | ~7.9 (t, 1H) | ~130.0 | C-5, C-8a |

| 8 | ~8.2 (d, 1H) | ~129.0 | C-1, C-4a, C-6 |

| 8a | - | ~135.0 | H-3, H-5, H-8 |

| 2', 6' | ~3.5 (m, 4H) | ~50.0 | C-4, C-3'/5' |

| 3', 5' | ~3.8 (m, 4H) | ~66.0 | C-2'/6' |

| COOH | ~13.0 (br s, 1H) | - | - |

Note: These are predicted values based on data for related structures and are subject to experimental verification.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy In FT-IR spectroscopy, a molecule absorbs infrared radiation at frequencies corresponding to its natural vibrational modes. The spectrum of this compound would be dominated by absorptions from its key functional groups. The carboxylic acid group gives rise to a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ due to strong hydrogen bonding, and a sharp, intense C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. libretexts.org The morpholine ring would show a characteristic C-O-C asymmetric stretching vibration around 1115 cm⁻¹. nih.gov Vibrations associated with the isoquinoline aromatic system, such as C=C and C=N stretching, would appear in the 1450-1620 cm⁻¹ region, while C-H bending modes would be found at lower wavenumbers. researchgate.netirphouse.com

Raman Spectroscopy Raman spectroscopy is a complementary technique that measures scattered light. While C=O and O-H stretches are strong in the IR, aromatic ring vibrations are often strong and sharp in the Raman spectrum, providing a clear fingerprint for the isoquinoline core. sigmaaldrich.comirphouse.com Symmetric vibrations, which may be weak or absent in the IR spectrum, are often strong in the Raman spectrum. This makes the combination of FT-IR and Raman spectroscopy a powerful approach for comprehensive functional group identification. researchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 (very broad) | FT-IR |

| Carboxylic Acid | C=O stretch | 1725 - 1700 | FT-IR, Raman |

| Aromatic Ring | C-H stretch | 3100 - 3000 | FT-IR, Raman |

| Morpholine | C-H stretch (aliphatic) | 2950 - 2850 | FT-IR, Raman |

| Aromatic Ring | C=C / C=N stretch | 1620 - 1450 | FT-IR, Raman |

| Morpholine | C-O-C stretch | ~1115 | FT-IR |

| Aromatic Ring | C-H out-of-plane bend | 900 - 700 | FT-IR |

X-Ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide an unambiguous determination of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles. eurjchem.com

For a successful analysis, a single crystal of high quality must be grown. The crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. The analysis would confirm the connectivity of the morpholine ring at the C4 position and the carboxylic acid at the C1 position of the isoquinoline core.

Furthermore, X-ray crystallography reveals detailed information about the supramolecular assembly in the crystal lattice. For this compound, it is expected that strong intermolecular hydrogen bonds would be a dominant feature. For instance, the carboxylic acid groups could form centrosymmetric dimers via O-H···O hydrogen bonds, a common motif for carboxylic acids in the solid state. nih.govresearchgate.net Additional, weaker interactions, such as C-H···O or C-H···π interactions involving the morpholine and isoquinoline rings, would also be identified, providing a complete picture of the solid-state packing. eurjchem.com

Emerging Research Directions and Future Perspectives for 4 Morpholinoisoquinoline 1 Carboxylic Acid

The landscape of drug discovery and chemical synthesis is undergoing a significant transformation, driven by innovations in sustainable chemistry, automation, and computational sciences. For a molecule with the structural complexity and potential of 4-Morpholinoisoquinoline-1-carboxylic acid, these emerging fields open up new avenues for research and development. The future exploration of this compound and its analogs will likely be shaped by these advanced methodologies, aiming for more efficient, intelligent, and environmentally conscious scientific investigation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Morpholinoisoquinoline-1-carboxylic acid, and how can purity be optimized during synthesis?

- Methodological Answer : The compound is typically synthesized via multicomponent reactions, such as coupling morpholine derivatives with isoquinoline-carboxylic acid precursors. Key steps include refluxing in polar aprotic solvents (e.g., DMF or DMSO) under inert atmospheres. Purity optimization involves iterative recrystallization (using ethanol/water mixtures) and silica-gel chromatography with gradients of ethyl acetate and hexane. For reproducibility, document solvent ratios, reaction times, and purification conditions in the main manuscript, with extended details in supplementary materials .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the morpholine and isoquinoline moieties. For example, the morpholine ring protons typically resonate at δ 3.0–3.5 ppm, while aromatic protons in the isoquinoline core appear at δ 7.0–8.5 ppm . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±2 ppm). Infrared (IR) spectroscopy validates functional groups, such as the carboxylic acid C=O stretch (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing derivatives of this compound?

- Methodological Answer : Contradictions in NMR or mass spectra often arise from tautomerism or residual solvents. To address this:

- Perform variable-temperature NMR to identify dynamic equilibria.

- Use deuterated solvents with low water content to minimize peak splitting.

- Compare experimental HRMS data with computational predictions (e.g., via Gaussian software) to verify fragmentation patterns .

- Document all anomalies in supplementary materials and cross-reference with prior literature on analogous compounds .

Q. What strategies are recommended for assessing the biological activity of this compound derivatives?

- Methodological Answer :

- In vitro assays : Screen for kinase inhibition (e.g., ROCK kinases) using fluorescence polarization assays. IC₅₀ values should be calculated from dose-response curves (n ≥ 3 replicates).

- Structure-Activity Relationship (SAR) : Modify the morpholine substituents and isoquinoline carboxylate group to evaluate changes in potency. For example, introducing electron-withdrawing groups at the 8-position enhances binding affinity in kinase targets .

- Toxicity profiling : Use mammalian cell lines (e.g., HEK293) to assess cytotoxicity via MTT assays, with EC₅₀ values reported alongside activity data .

Q. How should experimental protocols be designed to ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Detailed documentation : Include exact molar ratios, catalyst loadings, and reaction monitoring methods (e.g., TLC Rf values).

- Batch consistency : Characterize each batch via melting point, HPLC purity (>95%), and elemental analysis.

- Negative controls : For biological studies, include vehicle-only controls and reference inhibitors (e.g., Y-27632 for ROCK kinase assays) .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps.

- Toxicity mitigation : The compound exhibits acute toxicity (Category 4 for oral/dermal/inhalation routes). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposing in designated hazardous waste containers .

Data Analysis and Reporting

Q. How should researchers address contradictory results in catalytic applications of this compound?

- Methodological Answer :

- Reproducibility checks : Replicate experiments under identical conditions, ensuring reagent purity and equipment calibration.

- Statistical analysis : Apply ANOVA or t-tests to determine if discrepancies are significant (p < 0.05).

- Contextual interpretation : Compare findings with structurally similar compounds, such as 2-(4-Chlorophenyl)quinoline-4-carboxylic acid, which may share mechanistic pathways .

Advanced Structural Characterization

Q. What computational methods complement experimental data for elucidating the conformational dynamics of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to predict bond lengths and angles. Compare with X-ray crystallography data if available.

- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., in water or DMSO) to study ring puckering in the morpholine moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.